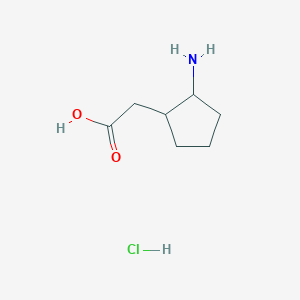
2-Aminocyclopentaneacetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminocyclopentaneacetic acid hydrochloride (2-ACPA) is an organic acid that is used in a variety of laboratory experiments and applications. It is a versatile compound with a wide range of biochemical and physiological effects.
Mechanism of Action
2-Aminocyclopentaneacetic acid hydrochloride binds to the active sites of proteins, enzymes, and receptors, which then trigger a cascade of biochemical reactions in the body. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It also binds to the receptor sites for dopamine and serotonin, which can affect behavior and mood.
Biochemical and Physiological Effects
2-Aminocyclopentaneacetic acid hydrochloride has a wide range of biochemical and physiological effects. It has been found to increase the production of nitric oxide, which is involved in the regulation of blood pressure, as well as the regulation of inflammation. It has also been found to increase the production of serotonin and dopamine, which can affect behavior and mood.
Advantages and Limitations for Lab Experiments
2-Aminocyclopentaneacetic acid hydrochloride has several advantages for laboratory experiments. It is a versatile compound with a wide range of effects and can be used in a variety of experiments. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, 2-Aminocyclopentaneacetic acid hydrochloride can be toxic at high concentrations and can cause irritation to the skin and eyes.
Future Directions
2-Aminocyclopentaneacetic acid hydrochloride has a wide range of potential future directions for research. It could be used to study the effects of drugs on the body, as well as its effects on the nervous system and the cardiovascular system. It could also be used in studies of cell metabolism, gene expression, and protein folding. Additionally, 2-Aminocyclopentaneacetic acid hydrochloride could be used to study the effects of inflammation and oxidative stress on the body. Finally, it could be used to study the effects of aging on the body, as well as its potential therapeutic effects.
Synthesis Methods
2-Aminocyclopentaneacetic acid hydrochloride can be synthesized from 2-aminocyclopentane-1-carboxylic acid and hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction is typically completed within 4-6 hours. The product is then purified by recrystallization in water and ethanol.
Scientific Research Applications
2-Aminocyclopentaneacetic acid hydrochloride has a wide range of scientific research applications, including studies of its biochemical and physiological effects. It has been used in a variety of experiments to study the effects of drugs on the body, as well as its effects on the nervous system and the cardiovascular system. It has also been used in studies of cell metabolism, gene expression, and protein folding.
properties
IUPAC Name |
2-(2-aminocyclopentyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAWTTUUAOPHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclopentaneacetic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

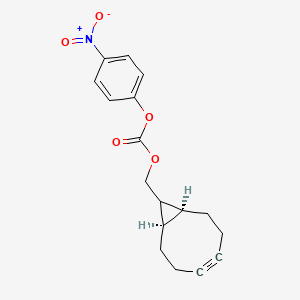
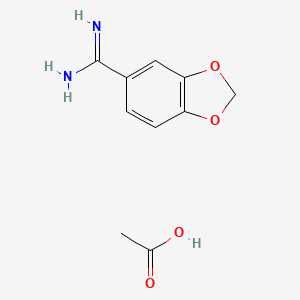
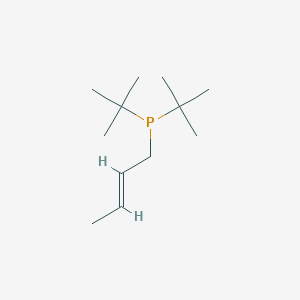
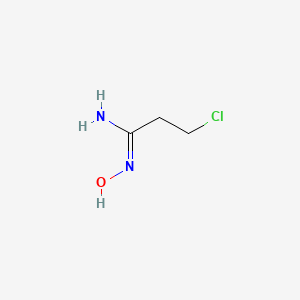
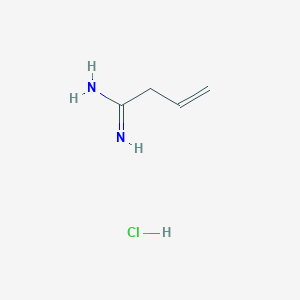


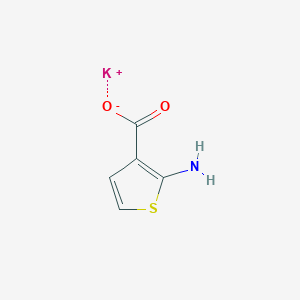



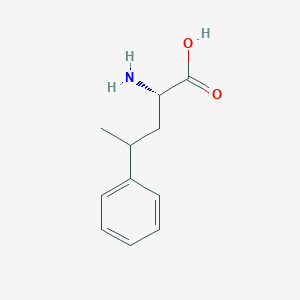

![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)